molecular formula C17H29N5O6 B14222854 Glycylglycyl-L-prolylglycyl-L-isoleucine CAS No. 742068-49-1

Glycylglycyl-L-prolylglycyl-L-isoleucine

Katalognummer: B14222854
CAS-Nummer: 742068-49-1
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: VWVSJPQXBBRNNI-PGUXBMHVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycylglycyl-L-prolylglycyl-L-isoleucine is a synthetic peptide compound composed of glycine, proline, and isoleucine amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-prolylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Glycylglycyl-L-prolylglycyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under controlled conditions.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Glycylglycyl-L-prolylglycyl-L-isoleucine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Glycylglycyl-L-prolylglycyl-L-isoleucine involves its interaction with specific molecular targets and pathways. It may modulate cellular signaling pathways, influence protein-protein interactions, and affect gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-prolyl-L-glutamate: Another synthetic peptide with potential neuroprotective effects.

    Glycylglycyl-L-isoleucine: A simpler peptide with similar structural features.

Uniqueness

Glycylglycyl-L-prolylglycyl-L-isoleucine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of glycine, proline, and isoleucine residues may confer unique stability, reactivity, and biological activity compared to other peptides.

Eigenschaften

CAS-Nummer

742068-49-1

Molekularformel

C17H29N5O6

Molekulargewicht

399.4 g/mol

IUPAC-Name

(2S,3S)-2-[[2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C17H29N5O6/c1-3-10(2)15(17(27)28)21-13(24)8-20-16(26)11-5-4-6-22(11)14(25)9-19-12(23)7-18/h10-11,15H,3-9,18H2,1-2H3,(H,19,23)(H,20,26)(H,21,24)(H,27,28)/t10-,11-,15-/m0/s1

InChI-Schlüssel

VWVSJPQXBBRNNI-PGUXBMHVSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CN

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.